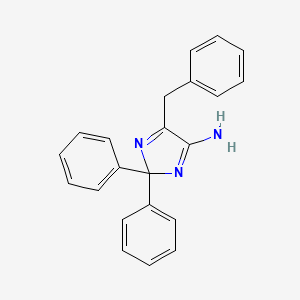

5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H19N3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

5-benzyl-2,2-diphenylimidazol-4-amine |

InChI |

InChI=1S/C22H19N3/c23-21-20(16-17-10-4-1-5-11-17)24-22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H2,23,25) |

InChI Key |

XUOBRJVXYOVTTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(N=C2N)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzyl 2,2 Diphenyl 2h Imidazol 4 Amine and Its Analogues

Retrosynthetic Analysis of the 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into a sequence of progressively simpler precursor structures. ias.ac.inresearchgate.net The target molecule, this compound, presents a unique challenge due to its 2,2-disubstituted-2H-imidazole scaffold, which is less common than the corresponding 1H-imidazole isomers.

A plausible retrosynthetic disconnection of the target molecule is based on an analogous, albeit unprecedented, formation of a 2H-imidazol-4-amine ring system through the dimerization of methanimine (B1209239) intermediates. mdpi.comresearchgate.netnih.gov This strategy suggests that the imidazole (B134444) ring can be constructed from two identical or similar C-N containing precursors.

Figure 1: Proposed Retrosynthetic Disconnection of this compound

This disconnection pathway is notably different from the strategies used for more common 4,5-diphenyl-1H-imidazoles, which are typically disconnected to reveal benzil (B1666583), an aldehyde, and an ammonia (B1221849) source. For the 2,2-diphenyl substitution pattern, the key precursor synthon logically incorporates a gem-diphenyl moiety, pointing towards starting materials derived from benzophenone (B1666685). The remainder of the ring, comprising the C4-amine and C5-benzyl groups, would originate from a C2-building block, such as a derivative of the amino acid phenylalanine.

Classical and Modern Approaches to Imidazole Ring Formation

The synthesis of substituted imidazoles is a cornerstone of heterocyclic chemistry, with a vast array of methods developed over the years. These approaches are critical for producing analogues of the target compound.

Multi-component Reaction Strategies for Substituted Imidazoles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov For the synthesis of substituted 1H-imidazoles, the Debus-Radziszewski reaction is a foundational three-component method, typically involving a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate. nih.gov By adding a primary amine, this can be extended to a four-component reaction to yield N1-substituted imidazoles. nih.gov These strategies are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Table 1: Examples of Multi-component Reactions for Imidazole Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product Type | Ref |

|---|---|---|---|---|---|---|---|

| 3-Component | Benzil | Aromatic Aldehyde | Ammonium Acetate | - | None (Solvent-free) | 2,4,5-Trisubs. Imidazole | mdpi.com |

| 4-Component | Benzil | 5-Chlorosalicylaldehyde | 4-Methoxyaniline | Ammonium Acetate | Acetic Acid (Solvent) | 1,2,4,5-Tetrasubs. Imidazole | nih.gov |

| 3-Component | Vinyl Azide | Benzimidamide | - | - | None | 2,4-Disubs. Imidazole | nih.govacs.org |

| 3-Component | Imine | Acid Chloride | N-nosyl imine | - | PPh(catechyl) | Highly Subs. Imidazole | ias.ac.in |

Catalyst-Mediated Synthesis of Imidazole Derivatives

The efficiency and selectivity of imidazole synthesis are often dramatically improved through catalysis. A wide spectrum of catalysts has been explored, ranging from simple acids to complex transition metal systems and nanomaterials. Lewis acids like ZrCl₄ and Zn(BF₄)₂, and Brønsted acids such as p-toluenesulfonic acid (PTSA), are commonly used to activate carbonyl groups and promote condensation steps. nih.gov

Heterogeneous catalysts, including zeolites and various nanoparticles, offer significant advantages in terms of reusability, reduced waste, and simplified product purification. For instance, cobalt oxide (Co₃O₄) nanoparticles have been effectively used as a recyclable catalyst for the ultrasonic-assisted synthesis of 1,2,4,5-tetrasubstituted imidazoles. amazonaws.com

Table 2: Comparison of Catalysts in Imidazole Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantages | Ref |

|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | 4-Component MCR | Microwave, Ethanol | Mild conditions, good yields | researchgate.netnih.gov |

| HBF₄–SiO₂ | 3- & 4-Component MCRs | Conventional Heat | High efficiency, solid-supported | nih.gov |

| Diruthenium(II) complexes | Aerobic oxidation/condensation | Toluene (B28343), 120 °C | Starts from primary alcohols, environmentally benign | researchgate.net |

| Co₃O₄ Nanoparticles | 4-Component MCR | Ultrasonic irradiation | Reusable catalyst, high yields, short reaction times | amazonaws.com |

| Cupric Chloride (CuCl₂) | 3-Component MCR | Microwave, Solvent-free | Cost-effective, easy work-up, excellent yields | organic-chemistry.org |

Microwave-Assisted Synthesis Techniques for Imidazole Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, reaction times can be reduced from hours to mere minutes, often with improved product yields and purity compared to conventional heating methods. organic-chemistry.orgresearchgate.net This technique is particularly effective for MCRs, where the rapid heating of polar reactants and intermediates can significantly enhance the rate of cyclocondensation to form the imidazole scaffold. researchgate.netnih.gov The combination of microwave heating with solvent-free conditions represents a particularly green and efficient approach to chemical synthesis. researchgate.net

Solvent-Free Synthetic Conditions in Imidazole Chemistry

Performing reactions under solvent-free conditions is a key principle of green chemistry, minimizing waste and avoiding the use of potentially hazardous organic solvents. mdpi.com The synthesis of imidazole derivatives is well-suited to this approach, often involving the simple heating or grinding of the neat reactants. mdpi.comacs.org These reactions can proceed smoothly at room temperature or with gentle heating, and in many cases, the product can be isolated in high purity by simple recrystallization, obviating the need for chromatographic purification. mdpi.comacs.org This environmentally friendly procedure has been successfully applied to the one-pot synthesis of various multi-substituted imidazoles with high efficiency. mdpi.com

Strategies for Introducing Phenyl and Benzyl (B1604629) Substituents on the Imidazole Ring

The substitution pattern of the final imidazole product is typically determined by the judicious selection of starting materials, especially in multi-component strategies.

Introduction of Phenyl Groups:

C4- and C5-Phenyl: In the highly versatile Debus-Radziszewski synthesis, the use of benzil as the 1,2-dicarbonyl component directly installs two phenyl groups at the 4- and 5-positions of the resulting 1H-imidazole ring. nih.gov

C2-Phenyl: The aldehyde component in an MCR dictates the substituent at the C2 position. Using benzaldehyde (B42025) as a reactant leads to a C2-phenyl substituted imidazole. nih.gov

N1-Phenyl: In four-component reactions, the primary amine determines the N1-substituent. The use of aniline (B41778) results in an N1-phenyl group on the imidazole core. mdpi.com

C2, C4-Diphenyl: A catalyst-free [3+2] cyclization between vinyl azides and benzamidine (B55565) can be used to generate 2,4-disubstituted imidazoles, where benzamidine serves as the source of the C2-phenyl group. nih.govacs.org

Introduction of Benzyl Groups:

N1-Benzyl: The van Leusen imidazole synthesis, which reacts a tosylmethylisocyanide (TosMIC) with an aldimine, is a powerful method for creating diverse substitution patterns. An imine formed from an aldehyde and benzylamine (B48309) will result in an N1-benzyl substituted imidazole.

C5-Benzyl: To install a benzyl group at the C5 position, as seen in the target molecule, the synthetic strategy must employ a precursor that contains the required C-benzyl fragment. In a hypothetical MCR, a starting material such as 1-phenyl-3-aminopropan-2-one or a derivative of the amino acid phenylalanine would be required to provide this specific moiety.

For the specific 2,2-diphenyl arrangement of the target compound, the synthetic strategy must diverge from the common use of benzil. The logical precursor for the C2 atom and its two phenyl substituents is a derivative of benzophenone, which possesses the required gem-diaryl structure.

Incorporation of Diphenyl Moieties at the C2 Position

The creation of a gem-diphenyl substituted carbon at the C2 position of an imidazole ring is a significant synthetic challenge. Standard multi-component imidazole syntheses, which often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, typically yield products with a single substituent at the C2 position derived from the aldehyde component. nih.govsapub.orgnih.gov

To achieve a 2,2-diphenyl substitution, the synthetic strategy must be adapted to utilize a precursor that can provide a quaternary carbon atom. A logical approach is the use of benzophenone, or a derivative thereof, as the source for the C2 carbon. While direct examples leading to the this compound are not prevalent, analogous reactions support this feasibility. For instance, the synthesis of 2,2-Dimethyl-4,5-diphenyl-2H-imidazole has been successfully achieved, which demonstrates that a ketone can serve as the C2-building block in the formation of a 2H-imidazole ring. nih.gov This suggests that a similar condensation reaction involving benzil, a benzylamine derivative, an ammonia source, and benzophenone could potentially construct the desired 2,2-diphenyl-2H-imidazole core.

Alternative modern synthetic methods may also provide a pathway. A solvent-free catalytic system using FeCl3/SiO2 has been developed for the synthesis of multisubstituted imidazoles from acetals (acting as aldehyde precursors) and benzils. nih.gov The adaptation of this methodology to incorporate a benzophenone-derived component could offer a route to the target C2-diphenyl moiety.

Table 1: Selected Synthetic Approaches for Substituted Imidazoles

| Precursors | Catalyst/Conditions | Resulting Imidazole Core | Reference |

| Benzil, Aldehyde, Amine, Ammonium Acetate | Glacial Acetic Acid, Reflux | 1,2,4,5-Tetrasubstituted Imidazole | nih.gov |

| Benzil, Acetal, Ammonium Acetate | FeCl3/SiO2, Solvent-free | 2,4,5-Trisubstituted Imidazole | nih.gov |

| Aryl Ketones, Benzylamines | I2/HCl/O2 | 1,2,4-Trisubstituted-(1H)-imidazoles | mdpi.com |

Regioselective Introduction of the Benzyl Group at C5

Achieving regioselectivity is paramount when functionalizing the imidazole heterocycle. The electronic nature of the imidazole ring makes the C5 position susceptible to electrophilic attack. nih.gov Modern synthetic methods, particularly palladium-catalyzed C-H activation, have proven highly effective for the regioselective C5-arylation of imidazoles. nih.gov These protocols can be conceptually extended to C-H benzylation, allowing for the direct introduction of a benzyl group onto a pre-formed imidazole core. The selectivity of these reactions can often be guided by the choice of N-protecting group. nih.gov

An alternative to post-synthesis functionalization is to build the imidazole ring from components where the benzyl group is already present at the desired position. This can be accomplished through multi-component condensation reactions where one of the starting materials is a benzyl-substituted precursor. For example, the van Leusen Imidazole Synthesis, which employs tosylmethyl isocyanide (TosMIC) and in-situ generated imines, provides a versatile route to 1,4,5-trisubstituted imidazoles. organic-chemistry.org By carefully selecting a benzyl-containing aldehyde or amine, it is possible to direct the formation of the C5-benzylated product.

Table 2: Methods for Regioselective Functionalization of Imidazoles

| Method | Position | Key Reagents/Catalyst | Description | Reference |

| C-H Arylation | C5 | Palladium catalyst, SEM-protecting group | Direct functionalization of the imidazole C-H bond. | nih.gov |

| van Leusen Synthesis | C4/C5 | TosMIC, Aldehyde, Amine | Construction of the imidazole ring with regiocontrol based on reactants. | organic-chemistry.org |

| Cycloaddition | C4/C5 | N-iminylsulphilimine, Ynamides | Forms a 4-amino substituted imidazole ring. | rsc.org |

Amine Group Installation at C4 and Related Synthetic Considerations

The introduction of an amine functionality at the C4 position can be approached in two primary ways: constructing the ring with the amine group already incorporated or by functionalizing a pre-existing imidazole ring.

Ring-forming strategies are often efficient for this purpose. The reaction between N-iminylsulphilimine and ynamides, for instance, directly yields 4-amino substituted imidazoles. rsc.org Similarly, one-pot, three-component cycloaddition reactions employing α-amino carbonyl compounds can be designed to place an amino or substituted amino group at the C4 position of the resulting imidazole. researchgate.net

Purification and Isolation Techniques for Imidazole Amine Derivatives

The successful synthesis of imidazole amine derivatives is critically dependent on effective purification and isolation protocols. The presence of basic nitrogen atoms in both the imidazole ring and the C4-amine substituent provides a chemical handle that can be exploited for purification.

A standard method is acid-base extraction . The crude product can be treated with an acid (e.g., hydrochloric acid) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. Subsequently, neutralization with a base regenerates the free amine, which can then be extracted into a fresh organic phase. google.com

Crystallization is a primary technique for purifying solid imidazole compounds. The crude material is dissolved in a minimal amount of a hot solvent or a solvent mixture, such as ethanol, methanol, or ethyl acetate, and then allowed to cool slowly. google.com This process often yields high-purity crystalline material. For example, various 2-amino-imidazole derivatives have been effectively purified via recrystallization from ethanol.

Chromatographic methods are indispensable for separating complex mixtures.

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of a reaction and to identify a suitable solvent system for large-scale separation.

Column Chromatography using a stationary phase like silica (B1680970) gel is employed for the preparative separation of the target compound from byproducts. A gradient of solvents, typically increasing in polarity (e.g., from toluene to a toluene/methanol mixture), is used to elute the components from the column.

In cases where a mixture of regioisomers is formed, selective precipitation can be a powerful tool. Treatment of the isomeric mixture with a specific strong acid may cause the salt of the desired isomer to precipitate selectively from the solution, allowing for its isolation by simple filtration. google.com

Due to the highly specific nature of the chemical compound “this compound,” a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, IR, HRMS, and UV-Vis) required to generate the detailed article as outlined.

The provided search results contain valuable spectroscopic information for a variety of structurally related imidazole, benzimidazole, and triazole derivatives. beilstein-journals.orgrsc.orgresearchgate.net However, these compounds differ from the target molecule in their substitution patterns, the core heterocyclic structure (e.g., 1H-imidazole vs. 2H-imidazole), and/or the types of functional groups present.

Generating an accurate and scientifically valid article requires experimental data derived directly from the analysis of "this compound." Extrapolating data from related but distinct molecules would lead to inaccuracies and would not meet the stringent requirements of the request.

Therefore, the requested article on the advanced spectroscopic and structural elucidation of “this compound” cannot be constructed at this time due to the absence of the necessary foundational research data in the public domain.

Based on a comprehensive search of available scientific literature, specific experimental data for the X-ray crystallography and elemental analysis of this compound is not publicly available at this time.

Therefore, it is not possible to provide the detailed research findings, data tables, and structural elucidation for the following sections as requested:

Advanced Spectroscopic and Structural Elucidation of 5 Benzyl 2,2 Diphenyl 2h Imidazol 4 Amine

Elemental Analysis (CHNS) for Compositional Verification

While research exists for structurally related imidazole (B134444) derivatives, the strict requirement to focus solely on 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine prevents the inclusion of data from other compounds. Scientific integrity demands that only verified data for the specific compound be presented.

Further research or synthesis and characterization of this specific compound would be required to generate the necessary data for the requested article sections.

Computational and Theoretical Chemistry Studies of 5 Benzyl 2,2 Diphenyl 2h Imidazol 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. windows.netnih.gov For a compound like 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine, DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, are employed to determine its most stable three-dimensional conformation (geometry optimization). acs.orgnih.gov This process calculates the molecule's ground-state energy and provides optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. windows.netnih.gov The optimized structure corresponds to the lowest energy state of the molecule, which is crucial for understanding its reactivity and interactions. nih.gov

These theoretical calculations can be validated by comparing the computed data with experimental results from X-ray crystallography. windows.net The correlation between theoretical and experimental values for bond lengths and angles serves to confirm the accuracy of the computational method used. nih.gov

Molecular Orbital Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and prone to charge transfer interactions. nih.gov For imidazole (B134444) derivatives, this analysis helps to explain the charge transfer interactions occurring within the molecule. irjweb.com Global reactivity descriptors, such as chemical hardness, chemical potential, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. windows.netnih.gov

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Chemical Potential | µ | Relates to the escaping tendency of electrons. |

Vibrational Frequency Analysis for Spectroscopic Correlation

Vibrational frequency analysis is computationally performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. This theoretical analysis calculates the frequencies and intensities of the fundamental vibrational modes of the molecule. The results are then compared with experimental spectroscopic data to confirm the molecular structure and assign specific vibrational bands to corresponding functional groups and bond movements (e.g., stretching, bending). researchgate.net For complex molecules like this compound, this correlation between theoretical and experimental spectra is invaluable for structural elucidation.

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge among the atoms within a molecule. researchgate.net Unlike the conventional Mulliken population analysis, NPA is known for its improved numerical stability and a more accurate representation of charge distribution, particularly in compounds with high ionic character. researchgate.net This analysis provides "natural atomic charges" on each atom, which helps in understanding the molecule's electrostatic potential and identifying reactive sites. The calculated charge distribution is crucial for studying intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility and dynamic stability of a compound like this compound. nih.gov By simulating the molecule's behavior in a given environment (e.g., in solution), MD can reveal how the molecule changes its shape, interacts with its surroundings, and maintains its structural integrity. nih.gov In drug design, MD simulations are frequently used to investigate the stability of a ligand when bound to a biological target, such as a protein, providing insights into the binding mechanism and affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazole Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For imidazole analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov

These models quantify how different structural properties (descriptors) influence the activity of the molecules. scispace.com Key descriptors often include steric, electrostatic, and hydrophobic features. rjptonline.org A successful QSAR model can reliably predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov Studies on various imidazole derivatives have shown that properties like dipole moment and hydrophobicity can significantly impact their antibacterial or antifungal activities. scispace.com

Table 2: Common Descriptors in QSAR Models for Imidazole Analogues

| Descriptor Type | Examples | Influence on Biological Activity |

|---|---|---|

| Steric | Molecular Volume, Principal Moment of Inertia | Determines how the molecule fits into a receptor site. Low bulkiness can be favorable. scispace.com |

| Electronic | Dipole Moment, Atomic Charges | Influences electrostatic interactions with the target. A positive contribution from dipole moment has been noted. researchgate.net |

| Hydrophobic | LogP (Partition Coefficient) | Affects how the molecule partitions between aqueous and lipid environments, crucial for reaching the target. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

In Silico Prediction of Pharmacokinetic Properties (ADME)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery. semanticscholar.orgnih.gov Computational tools and web servers, such as SwissADME, are used to estimate the pharmacokinetic profile of a compound early in the research process. mdpi.com These predictions help to identify molecules with drug-like properties and avoid candidates that are likely to fail in later clinical stages due to poor pharmacokinetics. f1000research.com

For imidazole-containing compounds, key ADME parameters are evaluated against established guidelines like Lipinski's Rule of Five. semanticscholar.org This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Other predicted properties include gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450. mdpi.comresearchgate.net

Table 3: Predicted ADME Properties and Drug-Likeness for Imidazole Derivatives

| Property | Description | Favorable Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |

| Lipophilicity (LogP) | The logarithm of the partition coefficient between octanol (B41247) and water. | < 5 |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | Number of nitrogen and oxygen atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms; predicts transport properties. | < 140 Ų |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | High |

| Blood-Brain Barrier (BBB) Permeation | Predicts if the compound can cross into the brain. | Yes/No |

Absorption and Distribution Predictions

There is no publicly available research detailing the absorption and distribution predictions for this compound. Computational ADME (Absorption, Distribution, Metabolism, and Excretion) studies, which would typically provide this information, have not been published for this specific compound.

Metabolism Pathway Projections

Similarly, there are no available studies that project the metabolic pathways of this compound. Such studies would typically involve computational predictions of how the compound is broken down by metabolic enzymes.

Molecular Docking Investigations of Potential Molecular Targets

Molecular docking simulations are crucial for identifying potential biological targets and understanding interactions at a molecular level. However, no such investigations have been published specifically for this compound. While studies exist for other imidazole-containing compounds, these findings are not directly transferable.

Enzyme Active Site Interactions and Binding Mode Analysis

Without molecular docking studies, there is no data on the specific interactions between this compound and the active sites of any enzymes. Analysis of binding modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, is therefore not possible.

Protein-Ligand Binding Affinity Predictions

Predictions of protein-ligand binding affinity, often expressed as binding energy (e.g., in kcal/mol), are a direct output of molecular docking simulations. As no such simulations have been reported for this compound, there is no data to present in this section.

Theoretical Mechanistic Studies of Reaction Pathways

Theoretical studies elucidating the reaction mechanisms involving this compound, for either its synthesis or its degradation, are not available in the current body of scientific literature.

Chemical Reactivity and Transformation Pathways of 5 Benzyl 2,2 Diphenyl 2h Imidazol 4 Amine

Reactions Involving the Imidazole (B134444) Nitrogen Atoms

Electrophilic attack on the imidazole nitrogen atoms is a common reaction pathway. Alkylation, acylation, and sulfonation reactions can occur at the N-1 position, leading to a variety of N-substituted derivatives. The specific outcome of these reactions is influenced by the nature of the electrophile and the reaction conditions.

The imidazole ring can also participate in the formation of metal complexes, acting as a ligand through its nitrogen atoms. The coordination chemistry of imidazole derivatives is extensive, with complexes formed with a wide range of transition metals.

Transformations at the Exocyclic Amine Group

The exocyclic amine group at the 4-position of the imidazole ring is a primary nucleophile and can undergo a variety of chemical transformations. These reactions are fundamental to the functionalization of this class of compounds.

Diazotization Reactions: The primary amine can be converted to a diazonium salt upon treatment with nitrous acid. These diazonium intermediates are versatile and can undergo subsequent reactions, such as intramolecular cyclization, to form fused heterocyclic systems like pyrazolo[3,4-c]cinnolines. researchgate.net

Formation of Imines (Schiff Bases): Condensation of the exocyclic amine with various aromatic aldehydes leads to the formation of imines, also known as Schiff bases. nih.gov This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

Acylation and Sulfonylation: The amine group can be readily acylated with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

A plausible reaction mechanism for these transformations involves the initial nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center, followed by elimination of a leaving group.

Reactivity of the Benzyl (B1604629) and Diphenyl Substituents

The benzyl and diphenyl groups attached to the imidazole core are generally less reactive than the heterocyclic and amine functionalities. However, they can undergo certain transformations under specific conditions.

Electrophilic Aromatic Substitution: The phenyl rings of the benzyl and diphenyl substituents can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The position of substitution is directed by the existing substituents and the reaction conditions.

Oxidation: The benzylic methylene (B1212753) group is susceptible to oxidation to a carbonyl group under strong oxidizing conditions.

Thermal Decomposition and Pyrolysis Mechanisms

The thermal decomposition of imidazole derivatives, particularly those containing benzyl groups, often proceeds through radical pathways. researchgate.net Flash vacuum pyrolysis (FVP) is a technique used to study these high-temperature reactions. researchgate.net

Under pyrolytic conditions, the C-C bond of the benzyl group can cleave, leading to the formation of a benzyl radical. researchgate.netnih.gov This radical can then undergo further reactions, including hydrogen abstraction or rearrangement. The imidazole core itself can also fragment at high temperatures. The specific decomposition products and mechanisms are highly dependent on the temperature, pressure, and the presence of other reactive species. researchgate.net

| Pyrolysis Condition | Potential Decomposition Pathway | Major Products |

| Flash Vacuum Pyrolysis | Homolytic cleavage of the benzyl C-C bond | Benzyl radicals, imidazole fragments |

| High Temperature | Ring fragmentation of the imidazole core | Smaller nitrogen-containing heterocycles, nitriles |

Oxidation and Reduction Pathways of the Imidazole Core

The imidazole core can be susceptible to both oxidation and reduction, depending on the reagents and conditions employed.

Oxidation: Forced oxidative degradation studies on imidazole-containing compounds have shown that the imidazole moiety can be liable to base-mediated autoxidation. nih.gov Oxidation can also be induced by reagents such as hydrogen peroxide, leading to the formation of various oxidized degradants. nih.gov The reaction pathways may involve the formation of hydroperoxides and subsequent ring opening or rearrangement.

Reduction: Catalytic hydrogenation can be used to reduce the imidazole ring, although this often requires harsh conditions. The specific products will depend on the catalyst, solvent, and reaction parameters.

Investigation of Ligand Exchange and Scrambling in Metal Coordination Complexes

While specific studies on ligand exchange involving 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine are not available, the general principles of coordination chemistry suggest that this compound can act as a ligand in metal complexes. The imidazole nitrogen atoms and the exocyclic amine group are potential coordination sites.

In such complexes, ligand exchange or scrambling reactions can occur, where the imidazole-based ligand is displaced by other ligands present in the reaction mixture. The lability of the metal-ligand bond and the relative coordinating ability of the incoming ligand will determine the extent of these exchange processes. The study of such reactions is crucial for understanding the behavior of these complexes in various applications, including catalysis.

| Metal Ion | Potential Coordination Sites | Possible Ligand Exchange Reactions |

| Ni(II), Pd(II), Pt(II) | Imidazole N-1, Imidazole N-3, Exocyclic Amine | Displacement by stronger donor ligands (e.g., phosphines, cyanides) |

| Co(II), Cu(II), Zn(II) | Imidazole N-1, Imidazole N-3, Exocyclic Amine | Solvent exchange, anion exchange |

Structure Activity Relationship Sar Investigations for 5 Benzyl 2,2 Diphenyl 2h Imidazol 4 Amine and Its Derivatives

Impact of Substituent Modifications on Molecular Interactions

The biological activity of 2,4,5-trisubstituted imidazole (B134444) derivatives is highly dependent on the nature and position of the substituents on the imidazole ring. These modifications can influence the molecule's size, shape, electronics, and lipophilicity, thereby affecting its interaction with biological targets. researchgate.netnih.gov

The C5 position of the imidazole ring is a key site for modification to modulate biological activity. While direct SAR studies on 5-benzyl-2,2-diphenyl-2H-imidazol-4-amine are not extensively documented, research on related structures provides valuable insights. For instance, in a series of 2-amino-pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the imidazole core, substitution with a benzyl (B1604629) moiety at the C5 position resulted in potent inhibition of Hsp90 and broad-spectrum antiproliferative activity against numerous cancer cell lines. nih.gov The most potent compound from this series, which featured a C5-benzyl group, exhibited an IC50 of 36 nM against Hsp90. nih.gov This suggests that the benzyl group at C5 can occupy specific pockets in a target protein, contributing to enhanced binding and activity. The lipophilic nature of the benzyl group may facilitate hydrophobic interactions within the binding site, which is a common feature in ligand-receptor binding. chemijournal.com

In another study on antifungal imidazole derivatives, the presence of a benzyl substituent at the N1 position resulted in high antifungal activity. nih.gov Although the position of the benzyl group is different from the target compound, this finding underscores the general importance of the benzyl moiety in contributing to the biological activity of imidazole-containing molecules, likely through favorable interactions with the active site of target enzymes or receptors.

The substitution pattern at the C2 position of the imidazole ring plays a significant role in defining the molecule's interaction with biological targets. The presence of two phenyl groups at this position, as seen in this compound, is a distinctive feature. While SAR studies on gem-diphenyl substituted imidazoles are limited, research on 2,4,5-trisubstituted imidazoles where C2 is substituted with a single phenyl ring provides some context. In these cases, the phenyl ring at C2 is often crucial for activity, and modifications to this ring with various substituents can fine-tune the biological response. nih.gov

The amine group at the C4 position is a key functional group that can significantly contribute to the molecular interactions of imidazole derivatives. The nitrogen atom of the amine group can act as a hydrogen bond donor, while the lone pair of electrons can act as a hydrogen bond acceptor. These interactions are crucial for the specific recognition and binding of the molecule to its biological target. nih.gov

In a study of serotonin (B10506) receptor modulators, the amine functionality was found to be critical for stabilizing the ligand-receptor complex through the formation of a salt bridge with an aspartate residue in the binding pocket of the 5-HT1 subtype receptor. nih.gov While this is a different receptor system, it highlights the fundamental role that an appropriately positioned amine group can play in high-affinity binding. The imidazole ring itself contains nitrogen atoms that can participate in hydrogen bonding, and the addition of an exocyclic amine group at C4 provides an additional, and often crucial, point of interaction. mdpi.com The basicity of the C4-amine can also be important for forming ionic interactions with acidic residues in a protein's active site.

Stereochemical Considerations and Their Mechanistic Implications

Stereochemistry is a critical factor that can profoundly influence the biological activity of chiral molecules. nih.gov For a molecule to elicit a biological response, it must interact with a biological target, such as a protein or nucleic acid, which is itself chiral. This interaction is often stereospecific, meaning that one stereoisomer of a chiral drug may have a significantly different biological activity than another. nih.gov

In the case of this compound, the parent molecule is achiral as there are no stereocenters. However, the introduction of substituents on the benzyl or phenyl rings, or modification of the core structure, could potentially create chiral centers. For example, if a substituent were added to the benzylic carbon, a stereocenter would be created. In such cases, the R and S enantiomers could exhibit different biological activities due to differential binding to the target.

Studies on other chiral heterocyclic compounds have demonstrated the importance of stereochemistry. For instance, in a series of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism might be responsible for the enhanced biological activity of these specific isomers. nih.gov This underscores the principle that if chiral derivatives of this compound were to be synthesized, it would be crucial to separate and evaluate the individual enantiomers to fully understand their mechanistic implications and therapeutic potential.

Pharmacophore Elucidation for Imidazole Derivatives

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For 2,4,5-trisubstituted imidazole derivatives, several pharmacophore models have been developed based on their activity against various biological targets.

A 3D-QSAR study on a series of 2,4,5-trisubstituted imidazoles as modulators of P-glycoprotein mediated multidrug resistance identified key pharmacophoric features. The resulting models from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) highlighted the importance of steric and electrostatic fields around the molecule for its activity. nih.gov These models can guide the design of new derivatives with improved potency by indicating regions where bulky groups are favored or disfavored, and where electrostatic interactions are important.

For a related class of compounds, 2,2-diphenylpropionates, a 3D pharmacophore model for muscarinic antagonists was developed. This model identified a hydrogen bond acceptor site on the carbonyl oxygen and a ring aromatic feature on one of the phenyl rings as crucial for activity. nih.gov By analogy, a pharmacophore for this compound and its derivatives would likely include features such as a hydrogen bond donor/acceptor from the C4-amine, hydrophobic/aromatic regions corresponding to the benzyl and diphenyl groups, and a specific spatial arrangement of these features.

The table below summarizes the anticancer activity of a series of imidazole-triazole hybrids, which can be used to infer pharmacophoric requirements.

| Compound | R | Caco-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 4a | H | 12.35 ± 0.25 | 10.21 ± 0.21 | 9.87 ± 0.19 | 10.23 ± 0.24 |

| 4g | 4-Cl | 8.45 ± 0.18 | 9.23 ± 0.18 | 10.12 ± 0.24 | 12.31 ± 0.22 |

| 4i | 4-F | 6.31 ± 0.17 | 7.34 ± 0.15 | 8.43 ± 0.16 | 9.89 ± 0.19 |

| 4k | 4-COOH | 4.67 ± 0.11 | 5.89 ± 0.13 | 6.78 ± 0.14 | 7.34 ± 0.15 |

| 6e | 4-COOH | 5.22 ± 0.20 | 6.43 ± 0.14 | 7.12 ± 0.15 | 8.11 ± 0.17 |

| Doxorubicin | - | 5.17 ± 0.25 | 6.32 ± 0.14 | 7.02 ± 0.15 | 8.03 ± 0.16 |

| Data sourced from a study on imidazole-triazole hybrids as potential anticancer agents. nih.gov |

This data suggests that electron-withdrawing groups like fluoro and carboxylic acid on the phenyl ring at C4 of the triazole (linked to the imidazole) enhance anticancer activity, with the 4-COOH group showing potency comparable to doxorubicin. This provides a clear direction for pharmacophore-based drug design.

Correlation of Electronic and Steric Parameters with Observed Biological Response (General)

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the physicochemical properties of a series of compounds with their biological activities. These studies often use electronic parameters (such as Hammett constants, pKa) and steric parameters (such as molar refractivity, Taft's steric parameter) to build mathematical models that can predict the activity of new compounds.

For substituted imidazoles, 3D-QSAR methods like CoMFA and CoMSIA have been particularly useful. These methods generate 3D fields around the molecules to represent their steric and electrostatic properties. A study on 2,4,5-trisubstituted imidazoles as P-glycoprotein modulators found that the best CoMFA and CoMSIA models had good predictive power, indicating a strong correlation between the 3D steric and electronic properties of the compounds and their biological activity. nih.gov The contour maps generated from these models can visually represent the regions where positive or negative steric and electronic influences on activity are observed, providing a roadmap for designing more potent molecules.

In a study of antifungal imidazole derivatives, it was found that the antifungal activity depends on the size (steric effect) and electronic effect (withdrawing or donating) of the substituents at the phenyl rings. nih.gov For example, the presence of an electron-donating methyl group at the meta position of the phenyl rings resulted in strong antifungal activity, while electron-withdrawing groups at the same position led to a loss of activity. nih.gov

The table below shows the antifungal activity of various imidazole derivatives, illustrating the impact of different substituents.

| Compound | R1 | R2 | R3 | Antifungal Activity |

| 1 | Benzyl | H | H | Strong |

| 2 | Benzyl | 4-Me | H | Strong |

| 3 | n-Butyl | H | H | Strong |

| 5 | H | 4-OMe | H | Moderate |

| 7 | H | 4-CHO | H | Moderate |

| 9 | H | 4-Me | 4-Me | Moderate |

| 10 | H | 3-Me | 3-Me | Strong |

| 15 | H | 2-Cl | H | Strong |

| 21 | H | 4-F | 4-F | Moderate |

| Data adapted from a study on the SAR of imidazole derivatives as antifungal agents. nih.gov |

This data indicates that bulky and lipophilic groups like benzyl and n-butyl at the N1 position contribute to strong activity. Furthermore, the position of substituents on the phenyl rings is crucial, with meta-methyl groups enhancing activity while para-substituents (like in compounds 9 and 21) lead to moderate activity. This highlights the intricate interplay of steric and electronic factors in determining the biological response of these compounds.

Advanced Derivatization and Functionalization Strategies for 5 Benzyl 2,2 Diphenyl 2h Imidazol 4 Amine

Covalent Modification of the Imidazole (B134444) Ring for Targeted Applications

Covalent modification of the imidazole ring is a key strategy for altering the core properties of the title compound. The nitrogen atoms within the imidazole ring are primary targets for functionalization. Reactions such as N-alkylation or N-arylation can be employed to introduce new substituents, thereby influencing the molecule's steric and electronic profile. For instance, the introduction of long alkyl chains could enhance lipophilicity, while incorporating polar functional groups could improve aqueous solubility. These modifications are crucial for tailoring the molecule for specific environments, such as biological systems or specialized material matrices.

Introduction of Diverse Chemical Moieties for Property Modulation

Table 1: Examples of Property Modulation via Functionalization

| Functional Group Introduced | Potential Property Change | Rationale |

| Long Alkyl Chain (e.g., -C₁₂H₂₅) | Increased Lipophilicity | Enhances solubility in nonpolar solvents and interaction with lipid bilayers. |

| Polyethylene Glycol (PEG) Chain | Increased Hydrophilicity | Improves aqueous solubility and can reduce aggregation. |

| Fluorinated Substituents (e.g., -CF₃) | Altered Electronic Properties | The high electronegativity of fluorine can modify the acidity/basicity and metabolic stability. |

| Aromatic Rings (e.g., Pyridyl) | Modified π-stacking/Coordination | Can introduce new intermolecular interactions or provide sites for metal coordination. |

Synthesis of Polycyclic and Fused Imidazole Systems

Creating polycyclic and fused systems from 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine can lead to novel molecular architectures with rigid conformations and unique properties. Annulation reactions, which involve the construction of a new ring fused to the existing imidazole core, are a primary method for achieving this. nih.gov For example, the exocyclic amine and an adjacent ring carbon could participate in cyclization reactions with appropriate bifunctional reagents to form fused pyrimidine (B1678525) or pyrazine (B50134) rings. One established method for creating fused imidazoles is the van Leusen imidazole synthesis, which, although typically used for de novo synthesis, demonstrates a principle of ring formation that can be adapted for annulation reactions on existing imidazoles. nih.gov Such strategies expand the chemical space and can lead to compounds with novel biological activities or material properties.

Preparation of Imidazolium (B1220033) Salts from Amine Precursors

The conversion of the neutral imidazole derivative into an imidazolium salt is a fundamental transformation that opens avenues for its use as an ionic liquid precursor or, more significantly, as a precursor to N-heterocyclic carbenes (NHCs). nih.gov This is typically achieved by the alkylation of one of the imidazole nitrogen atoms with an alkyl halide, such as an alkyl bromide or chloride. nih.govorientjchem.org The reaction results in a quaternized nitrogen atom, forming a positively charged imidazolium cation with the halide as the counter-anion. The choice of the alkylating agent determines the nature of the N-substituent, which in turn influences the steric and electronic properties of the resulting salt and its subsequent applications. google.com

Table 2: General Reaction for Imidazolium Salt Formation

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product |

| Imidazole Derivative | R-X (e.g., CH₃I, C₂H₅Br) | N-Alkyl Imidazolium Halide Salt |

Metal Complexation Studies for Catalytic or Material Science Applications (e.g., N-Heterocyclic Carbenes)

Imidazolium salts derived from this compound are direct precursors to N-heterocyclic carbenes (NHCs). nih.gov NHCs are generated by the deprotonation of the imidazolium salt at the C2 position, typically using a strong base. magtech.com.cn These carbenes are highly valued as ligands in organometallic chemistry due to their strong σ-donating properties, which allow them to form very stable bonds with a wide array of transition metals. scripps.edusemanticscholar.org

The resulting metal-NHC complexes are prominent in catalysis, finding use in cross-coupling reactions, olefin metathesis, and polymerization. magtech.com.cn The steric bulk provided by the diphenyl and benzyl (B1604629) groups in the parent molecule would be expected to create a specific coordination environment around the metal center, potentially influencing the selectivity and activity of the catalyst. The versatility of NHCs allows for complexation with virtually every transition metal, making this a rich area for developing new catalysts or functional materials. semanticscholar.org

Table 3: Potential Metal-NHC Complexes and Their Applications

| Metal Center | Typical Catalytic Application |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Ruthenium (Ru) | Olefin metathesis |

| Gold (Au) | Various organic transformations |

| Copper (Cu) | Click chemistry, carbene transfer reactions |

| Nickel (Ni) | Cross-coupling, reduction reactions |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted imidazoles is a topic of significant contemporary interest, with a strong emphasis on developing efficient, environmentally benign, and versatile methods. rsc.org Traditional multi-step syntheses are often plagued by harsh conditions, low yields, and the generation of significant waste. Future research concerning 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine and its analogs will likely pivot towards modern synthetic strategies that prioritize sustainability and efficiency.

One promising avenue is the refinement of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like tetrasubstituted imidazoles in a single step from three or more starting materials, which simplifies procedures and reduces waste. nih.govtandfonline.com The use of novel, green catalysts in these reactions is a key area of development. For instance, deep eutectic solvents (DESs), such as a urea/ZnCl₂ mixture, have been successfully employed as efficient and recyclable catalysts for the solvent-free synthesis of imidazole (B134444) derivatives. tandfonline.comtandfonline.com Another sustainable approach involves the use of heterogeneous catalysts like ZnFe₂O₄ nanoparticles, which facilitate easy separation and reuse. rsc.org

Transition-metal-catalyzed C-H functionalization represents another frontier. nih.gov This powerful technique allows for the direct introduction of functional groups onto the imidazole core or its substituents, bypassing the need for pre-functionalized starting materials. A copper-mediated oxidative C-H functionalization has been reported as a concise route to highly substituted imidazoles under mild conditions, offering a low-cost and environmentally benign alternative to traditional methods. nih.gov The application of electrochemical synthesis is also gaining traction, providing a reagent-free method for constructing imidazole rings from simple precursors like vinyl azides and benzyl (B1604629) amines. mdpi.com

Future synthetic strategies for this compound could explore these sustainable methods, as summarized in the table below.

| Synthetic Strategy | Key Features | Potential Advantages for Imidazole Synthesis |

| Multicomponent Reactions (MCRs) | One-pot synthesis from ≥3 starting materials. | High atom economy, reduced waste, operational simplicity. nih.govtandfonline.com |

| Deep Eutectic Solvents (DESs) | Use of biodegradable, low-cost solvent/catalyst systems. | Green reaction medium, often solvent-free conditions, catalyst recyclability. tandfonline.com |

| C-H Functionalization | Direct modification of C-H bonds. | Step-economy, avoids pre-functionalization of substrates. nih.gov |

| Electrochemical Synthesis | Use of electric current to drive reactions. | Avoids chemical oxidants/reductants, mild conditions. mdpi.com |

Advanced Computational Approaches in Imidazole Research

Computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of molecules, guiding experimental design and accelerating the discovery process. For a molecule like this compound, in silico methods are crucial for predicting its behavior and potential applications.

Density Functional Theory (DFT) is a powerful tool for investigating the fundamental properties of imidazole derivatives. nih.gov DFT calculations can be used to determine optimized molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and predict spectroscopic signatures (NMR, IR), which are essential for structural confirmation. Furthermore, computational studies can elucidate charge distribution and molecular electrostatic potential, highlighting regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thereby guiding the design of new chemical transformations.

Molecular docking is another critical computational technique, particularly for exploring the potential of imidazole scaffolds in drug discovery. nih.govnih.gov By simulating the interaction of this compound with the active sites of various biological targets (e.g., enzymes, receptors), molecular docking can predict binding affinities and modes. This allows for the rational design of new derivatives with enhanced potency and selectivity, prioritizing the most promising candidates for synthesis and biological evaluation. Such studies have been successfully applied to other complex imidazole derivatives to understand their antimicrobial and antioxidant activities. nih.gov

| Computational Method | Application in Imidazole Research | Predicted Insights for this compound |

| Density Functional Theory (DFT) | Elucidation of electronic structure, geometry, and reactivity. | Optimized 3D structure, HOMO-LUMO gap, electrostatic potential maps, predicted spectroscopic data. nih.gov |

| Molecular Docking | Prediction of binding interactions with biological macromolecules. | Identification of potential protein targets, prediction of binding affinity and orientation, guidance for structure-activity relationship (SAR) studies. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Characterization of intramolecular hydrogen bonds and other stabilizing interactions. |

Exploration of New Mechanistic Pathways for Chemical Transformations

A deep understanding of reaction mechanisms is fundamental to controlling chemical selectivity and developing novel transformations. For highly substituted imidazoles, future research will likely focus on uncovering new mechanistic pathways to access diverse molecular architectures.

The proposed mechanism for the formation of tetrasubstituted imidazoles in the presence of a Lewis acid catalyst like ZnCl₂ involves the activation of carbonyl groups, facilitating nucleophilic attack by amines and subsequent cyclization. tandfonline.com Investigating the intricate details of such pathways, including the identification of key intermediates and transition states, can lead to optimized reaction conditions and expanded substrate scope.

An exciting area of exploration is the use of photocatalysis to forge new bonds under exceptionally mild conditions. Visible-light-mediated reactions could open up unprecedented transformations for the imidazole core, such as radical-based C-H functionalizations or cycloadditions that are not accessible through traditional thermal methods.

Furthermore, the unique electronic nature of the 2H-imidazole tautomer, as present in the target compound, warrants investigation. The dimerization of methanimine (B1209239) derivatives to form an imidazole ring represents an unconventional synthetic pathway that has been recently reported, highlighting that unexpected and novel mechanisms are still being discovered in imidazole chemistry. researchgate.net Exploring whether the this compound scaffold can participate in similar unprecedented rearrangements or cycloaddition reactions could lead to the discovery of entirely new chemical reactivity.

Design of Next-Generation Imidazole-Based Molecular Scaffolds and Chemical Probes

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov The highly substituted nature of this compound provides a three-dimensional framework that can be systematically modified to create libraries of compounds for high-throughput screening.

The design of next-generation molecular scaffolds will focus on creating hybrid molecules that combine the imidazole core with other pharmacophores to achieve synergistic biological effects or novel modes of action. For example, researchers have successfully created hybrid compounds by linking highly substituted imidazoles to 1,2,3-triazoles via click chemistry, demonstrating a modular approach to building molecular complexity and exploring new biological activities. tandfonline.comtandfonline.com The benzyl and diphenyl groups of the target molecule offer multiple sites for further functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

In addition to therapeutic applications, imidazole derivatives can be engineered as chemical probes to study biological processes. By incorporating reporter groups (e.g., fluorophores) or reactive moieties, molecules based on the this compound scaffold could be designed to selectively label proteins or sense specific analytes within a cellular environment. This would provide powerful tools for chemical biology and diagnostics, helping to unravel complex biological pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine, and what are their key reaction conditions?

- Methodological Answer : Synthesis typically involves condensation reactions between benzimidazole precursors and benzyl halides or aldehydes. For example, one-pot reactions under inert atmospheres (e.g., nitrogen) with catalysts like Pd(OAc)₂ or acidic conditions (e.g., HCl in ethanol) are common. Purification is achieved via column chromatography using silica gel and dichloromethane/methanol gradients. Yields are optimized by controlling stoichiometry and reaction time (e.g., 24–48 hours at reflux) .

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identifies amine (–NH₂) stretches (~3300 cm⁻¹) and aromatic C–H vibrations (~3050 cm⁻¹).

- NMR : ¹H NMR resolves proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm; aromatic protons at δ 6.8–7.6 ppm). ¹³C NMR confirms sp² carbons (aromatic regions at 110–140 ppm).

- X-ray Crystallography : Determines absolute configuration and molecular packing; requires single crystals grown via slow evaporation from ethanol/water mixtures .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl₃). Stability tests under varying pH (2–12) and temperatures (25–60°C) show degradation via hydrolysis at extreme pH. Use HPLC with UV detection (λ = 254 nm) to monitor stability, referencing USP protocols for impurity profiling .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

- Methodological Answer : Chirality in imidazole derivatives is resolved using chiral auxiliaries (e.g., (R)-BINOL) or enantioselective catalysis (e.g., Rh₂(OAc)₄). X-ray data from structurally related compounds (e.g., dihydroimidazolium salts) guide assignment of absolute configurations. Dynamic NMR or circular dichroism (CD) can further confirm stereochemistry .

Q. What advanced strategies are used to functionalize the imidazole core for structure-activity relationship (SAR) studies?

- Methodological Answer : Electrophilic substitution at the C4 position is achieved using nitration (HNO₃/H₂SO₄) or halogenation (NBS/light). For regioselective modifications, protect the amine group with Boc anhydride before functionalization. Post-functionalization deprotection uses TFA in DCM. Reaction progress is monitored via TLC and LC-MS .

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases from PDB). Optimize ligand geometry via DFT (B3LYP/6-31G* basis set). Binding free energies are calculated using MM-PBSA, validated by in vitro assays (e.g., fluorescence polarization) .

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.